

Application Notes & Protocols:

Triphenylsulfonium Nonaflate as a Cationic Photoinitiator

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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817

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Overview

Triphenylsulfonium nonaflate (TPS-Nf) is a high-efficiency, onium salt-based photoacid generator (PAG) widely utilized to initiate cationic polymerization.[1] Upon exposure to ultraviolet (UV), deep-UV (DUV), or electron beam (EB) radiation, it undergoes rapid photolysis to produce nonafluorobutanesulfonic acid, a very strong Brønsted acid.[1][2] This generated acid acts as a catalyst for the polymerization of various cationically sensitive monomers, such as epoxides, vinyl ethers, and cyclic ethers.

Key advantages of **Triphenylsulfonium nonaflate** include its high thermal stability, excellent reactivity, and the generation of a non-nucleophilic counter-anion, which allows for efficient polymerization.[3] These properties make it an essential component in advanced applications including photoresists for microelectronics, UV-curable coatings and inks, 3D printing, and the manufacturing of composite materials.[2][3]

Physical & Chemical Properties

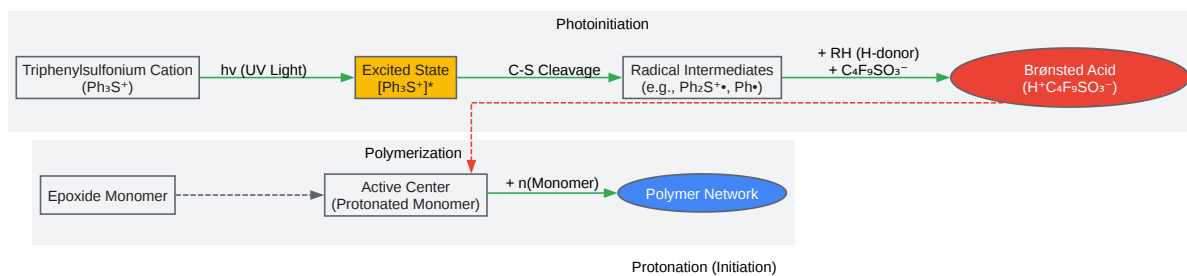
The properties of **Triphenylsulfonium nonaflate** make it a versatile and stable photoinitiator for a range of applications.

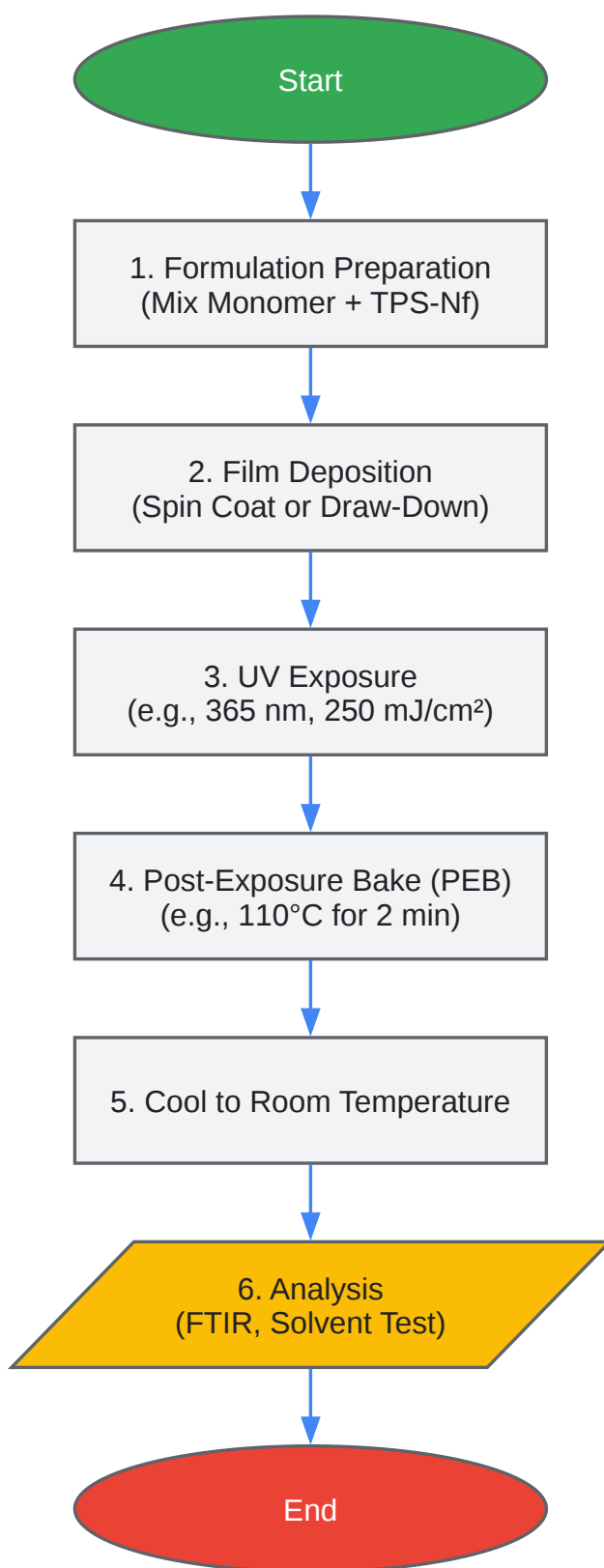
Property	Value	Reference(s)
CAS Number	144317-44-2	[1][4]
Molecular Formula	C ₂₂ H ₁₅ F ₉ O ₃ S ₂	[5]
Molecular Weight	562.5 g/mol	[1]
Appearance	White to light yellow powder or crystalline solid	[3][4]
Melting Point	84-88 °C	[4][5]
Purity	Typically >98%	[4]
Primary Function	Photoacid Generator (PAG)	[1][2]

Mechanism of Photoinitiation

Triphenylsulfonium salts function as non-cleavage, Type I photoinitiators. The initiation process involves the generation of a strong acid through a multi-step photolytic process.

- **Photoexcitation:** The triphenylsulfonium cation absorbs a photon (typically in the UV range), transitioning to an excited singlet state.
- **Bond Cleavage:** In the excited state, the molecule undergoes cleavage of a carbon-sulfur (S-C) bond. This can proceed via homolytic or heterolytic pathways.[6]
- **Intermediate Formation:** This cleavage results in the formation of radical and radical cation intermediates.[7]
- **Acid Generation:** In the presence of a hydrogen source (RH), such as the monomer itself or residual solvent, the intermediates react to produce a proton, which combines with the nonaflate anion (C₄F₉SO₃⁻) to form the superacid, nonafluorobutanesulfonic acid (H⁺C₄F₉SO₃⁻).[2][7]
- **Cationic Polymerization:** The generated Brønsted acid protonates a monomer (e.g., an epoxide), opening the ring and creating a carbocationic active center. This active center then propagates by attacking other monomer units, leading to the formation of a polymer network. [2][7]





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